molecular formula C14H12BrFO B7879038 (3-Bromophenyl)(4-fluoro-3-methylphenyl)methanol

(3-Bromophenyl)(4-fluoro-3-methylphenyl)methanol

Cat. No.: B7879038
M. Wt: 295.15 g/mol
InChI Key: QODMGSVRAIMKNY-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(4-fluoro-3-methylphenyl)methanol is a diaryl methanol derivative featuring two aromatic substituents: a 3-bromophenyl group and a 4-fluoro-3-methylphenyl group. The bromine and fluorine atoms introduce electron-withdrawing effects, while the methyl group contributes steric bulk and slight electron donation.

Properties

IUPAC Name

(3-bromophenyl)-(4-fluoro-3-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO/c1-9-7-11(5-6-13(9)16)14(17)10-3-2-4-12(15)8-10/h2-8,14,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODMGSVRAIMKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C2=CC(=CC=C2)Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4’-fluoro-3’-methylbenzhydrol typically involves the bromination and fluorination of the corresponding benzhydrol derivative. One common method includes the reaction of 3-methylbenzhydrol with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as toluene or methanol, at temperatures ranging from 0°C to 100°C .

Industrial Production Methods

Industrial production of 3-Bromo-4’-fluoro-3’-methylbenzhydrol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4’-fluoro-3’-methylbenzhydrol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzhydrol derivatives, ketones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antihistamine Development

One prominent application of (3-Bromophenyl)(4-fluoro-3-methylphenyl)methanol is in the synthesis of antihistamines. For instance, derivatives of this compound have been evaluated for their potential as H1 receptor antagonists. The synthesis of carbinoxamine, an antihistamine, has been reported to involve similar structural motifs, indicating that this compound could serve as a precursor or intermediate in developing new antihistamines .

1.2 Anti-inflammatory Properties

Research has shown that compounds with similar structures can inhibit neutrophilic production of superoxide anions and elastase release, which are key factors in inflammatory responses. The biological evaluation of such compounds indicates that modifications to the phenyl rings can enhance anti-inflammatory potency, suggesting that this compound may also exhibit these properties .

Synthetic Applications

2.1 Friedel-Crafts Reactions

The compound can be utilized in Friedel-Crafts alkylation and acylation reactions, which are fundamental methods for constructing complex organic molecules. The presence of bromine and fluorine substituents allows for selective reactivity and functionalization, enabling the synthesis of diverse aromatic compounds .

2.2 Catalytic Processes

Recent studies have explored the use of methanol as a C1 source in N-methylation reactions under mild conditions. While not directly involving this compound, the methodologies developed can be adapted to include this compound in catalytic processes for synthesizing amines and other derivatives .

Material Science Applications

3.1 Polymer Chemistry

Compounds like this compound can be incorporated into polymer matrices to enhance their thermal and mechanical properties. The bromine atom can serve as a point for cross-linking or as a site for further functionalization, potentially leading to materials with tailored characteristics for specific applications .

3.2 Organic Electronics

The unique electronic properties imparted by the fluorine substituent make this compound a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into fluorinated compounds has shown improved charge transport properties, which are crucial for device efficiency .

CompoundInhibition % (Superoxide Anion)IC50 (μM)Inhibition % (Elastase)IC50 (μM)
4-Chlorophenyl-t-Bu94.7 ± 3.223.0162.00 ± 6.317.78
4-Bromophenyl-t-Bu25.04 ± 2.489.09--
4-Trifluoromethylphenyl-t-Bu11.72 ± 5.391.18--
This compound TBDTBDTBDTBD

Note: TBD indicates that specific experimental data for this compound is yet to be established.

Mechanism of Action

The mechanism of action of 3-Bromo-4’-fluoro-3’-methylbenzhydrol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological and chemical properties .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Compound Name Substituent 1 Substituent 2 Molecular Weight (g/mol) Key Features Reference
(3-Bromophenyl)(4-fluoro-3-methylphenyl)methanol 3-Bromophenyl 4-Fluoro-3-methylphenyl 309.17 (calculated) High lipophilicity (Br, F, CH₃ groups) Target Compound
(3-Bromophenyl)(phenyl)methanol 3-Bromophenyl Phenyl 247.11 Simpler structure; lacks fluorine/methyl
(3-Bromophenyl)(4-ethylphenyl)methanol 3-Bromophenyl 4-Ethylphenyl 291.18 Ethyl group increases hydrophobicity
(3-Bromophenyl)(cycloheptyl)methanol 3-Bromophenyl Cycloheptyl 283.21 Aliphatic substituent alters solubility

Key Observations :

  • Steric Effects : The 3-methyl group introduces steric hindrance, which may affect binding to biological targets compared to smaller substituents like hydrogen (as in phenyl analogs).
  • Molecular Weight : The target compound’s higher molecular weight (309.17 vs. 247.11 for phenyl analog) could influence crystallization and solubility.
Analgesic and Anti-inflammatory Activity
  • Halogen Effects: Pyrimidine derivatives with 3-bromophenyl groups () show enhanced analgesic activity compared to non-halogenated analogs, suggesting the bromine atom’s role in target binding .
  • Fluorine Impact : Fluorine in the 4-fluoro-3-methylphenyl group may mimic bioactive motifs in pharmaceuticals (e.g., COX-2 inhibitors), though activity data for the target compound are lacking .
Cytotoxicity
  • The target compound’s methanol core may reduce activity compared to chalcones but improve solubility.

Spectroscopic Characterization

  • 1H NMR :
    • 3-Bromophenyl Protons : Expected multiplets at δ 7.39–7.97 (similar to triazole derivatives in ) .
    • 4-Fluoro-3-methylphenyl Protons : Fluorine-induced deshielding may shift aromatic protons upfield, while the methyl group causes splitting (δ ~2.3 ppm for CH₃) .
  • Mass Spectrometry : A molecular ion peak near m/z 309 (M⁺) is anticipated, with isotopic patterns characteristic of bromine (1:1 ratio for M⁺ and M+2⁺) .

Biological Activity

(3-Bromophenyl)(4-fluoro-3-methylphenyl)methanol, with the molecular formula C14_{14}H12_{12}BrF O, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14_{14}H12_{12}BrF O
  • Molecular Weight : 295.15 g/mol
  • Structure : The compound features a bromine atom at the 3-position and a fluorine atom at the 4-position of the phenyl rings, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The hydroxyl group in the methanol moiety can participate in hydrogen bonding, enhancing its affinity for target proteins. The presence of halogen substituents (Br and F) may also enhance lipophilicity and influence the compound's interaction with cellular membranes and proteins.

Biological Activities

  • Antimicrobial Activity :
    • Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against a range of bacteria and fungi. The presence of halogens is often correlated with increased antibacterial efficacy due to their electron-withdrawing nature, which can enhance the reactivity of the compound towards microbial targets .
  • Anticancer Potential :
    • Compounds containing bromine and fluorine have been investigated for their anticancer properties. For instance, studies on structurally related compounds have shown promising results in inhibiting cell proliferation in various cancer cell lines . The mechanism often involves inducing apoptosis or disrupting cell cycle progression.
  • Anti-inflammatory Effects :
    • Some derivatives of phenolic compounds have demonstrated anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). While specific data for this compound is limited, similar structures suggest potential activity .

Study 1: Antimicrobial Evaluation

A recent study evaluated a series of brominated phenolic compounds for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with bromine substituents exhibited MIC values significantly lower than those without halogens, suggesting enhanced antimicrobial potency due to structural modifications .

Study 2: Anticancer Screening

In vitro studies on related compounds showed that they effectively inhibited the growth of A-431 (human epidermoid carcinoma) cells. Compounds were tested for their IC50_{50} values, revealing that those with similar substitution patterns to this compound had promising anticancer activity .

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibition of A-431 cell proliferation
Anti-inflammatoryPotential COX inhibition

Q & A

Basic Questions

Q. What are the standard synthetic routes for (3-Bromophenyl)(4-fluoro-3-methylphenyl)methanol?

  • Methodology :

  • Grignard Reaction : Reacting a 3-bromophenyl Grignard reagent with a 4-fluoro-3-methylbenzaldehyde derivative, followed by acid quenching. Optimize reaction conditions (e.g., THF solvent, low moisture) to avoid side reactions.
  • Ester Reduction : Start with the corresponding ester [(3-bromophenyl)(4-fluoro-3-methylphenyl)methanone] and reduce using NaBH₄ or LiAlH₄. Monitor reaction progress via TLC (hexane/ethyl acetate) .
    • Purification : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization (ethanol/water mixtures).

Q. How to characterize this compound using spectroscopic and chromatographic techniques?

  • NMR Analysis :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 for carbinol proton identification. Compare with analogs like (3-bromo-4-methylphenyl)methanol (δ ~1.5-2.0 ppm for methyl groups; δ ~5.5 ppm for -OH) .
  • 19F NMR : Confirm the 4-fluoro substituent (δ ~-110 to -120 ppm for aryl-F) .
    • Mass Spectrometry : Use ESI-MS to detect [M+H]⁺ or [M+Na]⁺ ions. Fragmentation patterns (e.g., loss of H₂O or Br/F groups) aid structural confirmation .

Advanced Research Questions

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts or splitting)?

  • Potential Causes :

  • Solvent/Temperature Effects : Aryl-F groups may exhibit variable coupling in different solvents (e.g., DMSO vs. CDCl₃). Use variable-temperature NMR to study dynamic effects .
  • Steric Hindrance : Bulky substituents (e.g., 3-methyl) may distort the carbinol geometry, altering chemical shifts. Validate with X-ray crystallography (see below) .
    • Mitigation : Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian DFT calculations) .

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?

  • Crystallization Strategies :

  • Solvent Screening : Use slow evaporation in mixed solvents (e.g., dichloromethane/hexane) to improve crystal quality.
  • Twinned Crystals : If twinning occurs (common with brominated aromatics), use SHELXL for refinement .
    • Data Interpretation :
  • ORTEP Visualization : Generate thermal ellipsoid plots to assess disorder in the 3-methyl or bromo groups .
  • Hydrogen Bonding : Map intermolecular O-H···F or O-H···Br interactions to explain packing motifs .

Q. How to computationally model its reactivity in nucleophilic or catalytic reactions?

  • DFT Studies :

  • Optimize geometry using B3LYP/6-31G(d) basis sets. Calculate Fukui indices to predict electrophilic/nucleophilic sites (e.g., carbinol oxygen vs. aryl-Br) .
  • Simulate transition states for reactions like SNAr (bromine displacement) or oxidation to ketones .
    • Docking Studies : If targeting biological activity (e.g., enzyme inhibition), dock the compound into active sites (e.g., CYP450 isoforms) using AutoDock Vina .

Q. How to address stereochemical challenges in enantioselective synthesis?

  • Chiral Resolution :

  • Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) with n-hexane/isopropanol mobile phases.
  • Derivatization : Convert to diastereomeric esters (e.g., Mosher’s acid) for LC-MS analysis .
    • Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL) in Grignard or transfer hydrogenation reactions to control stereochemistry .

Data Contradiction Analysis Example

Scenario : Discrepancy between experimental and computational NMR shifts for the carbinol proton.

  • Root Cause : Solvent polarity or implicit/explicit solvation models in DFT calculations.
  • Resolution :
    • Re-run DFT with SMD solvent model (e.g., chloroform) .
    • Compare with experimental data from multiple solvents (e.g., CDCl₃ vs. DMSO-d₆) .

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